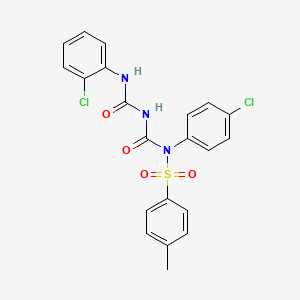

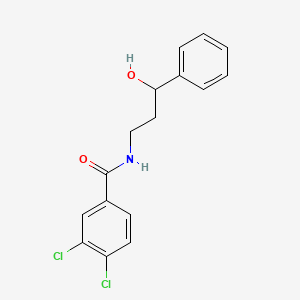

3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide” is a synthetic compound . It is also known as AH-7921 . It is a designer opioid with approximately 80% of morphine’s µ-agonist activity .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide” are complex and involve multiple steps. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Functionalization :

- The synthesis and functionalization of polymers using compounds like 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide is a significant area of research. For example, Summers and Quirk (1998) detailed the synthesis of ω-amidopolystyrene and its conversion to aromatic carboxyl chain-end functionalized polystyrene using related compounds (Summers & Quirk, 1998).

Synthesis of Aromatic Compounds :

- Compounds like 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide are used in synthesizing various aromatic compounds. Holzer and Hahn (2003) researched the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, demonstrating the utility of similar benzamide derivatives in synthesizing heterocyclic compounds (Holzer & Hahn, 2003).

Antipathogenic Properties :

- The antipathogenic activity of derivatives of 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide has been a subject of research. Limban et al. (2011) synthesized and characterized a number of acylthioureas with significant activity against bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Polyamides :

- The role of similar compounds in the synthesis and characterization of new polyamides is also noteworthy. Liaw et al. (2002) prepared highly soluble polyamides using diamines derived from related compounds, demonstrating their application in polymer science (Liaw, Huang, Hsu, & Chen, 2002).

Photophysical Studies :

- Research by Raju et al. (2016) on photophysical studies and photostability of NIR probes with benzamide derivatives highlights the application of these compounds in studying light-sensitive materials (Raju, Carvalho, Leitão, Coutinho, & Gonçalves, 2016).

Insecticide Development :

- The development of insecticides is another area where these compounds have been researched. Schaefer et al. (1978) investigated the activity of substituted benzamides, like 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide, against mosquitoes, demonstrating their potential in pest control (Schaefer, Miura, Wilder, & Mulligan, 1978).

Drug Degradation Studies :

- Santos et al. (2013) conducted degradation studies of a compound similar to 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide under basic conditions, highlighting its significance in understanding drug stability (Santos, Macedo, Lopes, Pádua, & Oliveira, 2013).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Eigenschaften

IUPAC Name |

3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c17-13-7-6-12(10-14(13)18)16(21)19-9-8-15(20)11-4-2-1-3-5-11/h1-7,10,15,20H,8-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTAWKJYQMJYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2761863.png)

![N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2761868.png)

![N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2761872.png)

![(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2761873.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761879.png)